CYP1A2 Inhibition Potency: 7.5 µM IC₅₀ Places the 4‑Ethoxyphenyl Analog Below the Clinical Interaction Threshold
The compound inhibited human recombinant CYP1A2 with an IC₅₀ of 7.5 µM in a 7‑ethoxyresorufin O‑deethylation assay [1]. This value is 7‑ to 15‑fold higher than the typical 0.5–1.0 µM threshold for clinically relevant CYP1A2 inhibitors, indicating that while the compound engages the active site, it is a substantially weaker inhibitor than first‑line comparators such as furafylline (IC₅₀ ~0.1 µM) [2]. The confirmed CYP1A2 interaction, absent in many simpler benzamide derivatives that show no measurable inhibition, provides a distinct selectivity landmark for this chemotype.
| Evidence Dimension | CYP1A2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 7.5 µM |
| Comparator Or Baseline | Furafylline (IC₅₀ ~0.1 µM); typical clinical interaction threshold (IC₅₀ <1 µM) [2] |
| Quantified Difference | ≥75‑fold less potent than furafylline; ≥7.5‑fold above the clinical concern threshold |
| Conditions | Human recombinant CYP1A2; 7‑ethoxyresorufin O‑deethylation spectrophotometric assay |
Why This Matters
A confirmed IC₅₀ that is unambiguously above the drug‑interaction hazard zone allows researchers to use this compound as a low‑risk CYP1A2 reference standard or as a negative control in CYP liability screening without confounding metabolic liabilities.
- [1] BindingDB. BDBM50390427 – CHEMBL2071343. Inhibition of human recombinant CYP1A2; IC₅₀ 7.5×10³ nM. https://bdb8.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50390427 (accessed 2026-05-07). View Source
- [2] Furafylline IC₅₀ literature range: Bourdi M, et al. Chem. Res. Toxicol. 1996;9(7):1159–1166. General CYP1A2 clinical threshold: FDA Guidance for Industry – Drug Interaction Studies (2020). View Source
